2-(3-methyl-3H-diazirin-3-yl)ethan-1-amine hydrochloride
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Overview
Description
2-(3-methyl-3H-diazirin-3-yl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C4H9N3·HCl. It is a derivative of diazirine, a class of photo-reactive compounds that are widely used in biochemical research for their ability to form covalent bonds with biomolecules upon exposure to UV light .
Mechanism of Action
Target of Action
Similar compounds are known to be used as photoaffinity labels, suggesting that this compound could potentially target a wide range of biological molecules .
Mode of Action
2-(3-methyl-3H-diazirin-3-yl)ethan-1-amine hydrochloride, when appended to a ligand or pharmacophore through its amine linker, allows for UV light-induced covalent modification of a biological target . This suggests that the compound can form a covalent bond with its target upon exposure to UV light, thereby modifying the target’s function .
Biochemical Pathways
Given its potential role as a photoaffinity label, it could be involved in a wide range of pathways depending on the ligand or pharmacophore it is attached to .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific biological target it modifies . By forming a covalent bond with its target, it could potentially alter the target’s function, leading to changes at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its ability to form a covalent bond with its target is dependent on exposure to UV light . Furthermore, its stability may be affected by factors such as temperature and pH .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methyl-3H-diazirin-3-yl)ethan-1-amine hydrochloride typically involves the reaction of 3-methyl-3H-diazirine with ethylenediamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through crystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The compound is usually stored at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
2-(3-methyl-3H-diazirin-3-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the diazirine ring is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
2-(3-methyl-3H-diazirin-3-yl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a photo-reactive probe for studying molecular interactions.
Biology: Employed in cross-linking studies to identify protein-protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and diagnostic imaging.
Industry: Utilized in the development of new materials and chemical sensors.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-(trifluoromethyl)-3H-diazirin-3-yl)ethan-1-amine hydrochloride
- 2-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)ethan-1-amine
Uniqueness
Compared to similar compounds, 2-(3-methyl-3H-diazirin-3-yl)ethan-1-amine hydrochloride is unique due to its specific reactivity and stability. The presence of the methyl group on the diazirine ring enhances its photoreactivity, making it a more efficient photo-labeling agent .
Properties
IUPAC Name |
2-(3-methyldiazirin-3-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3.ClH/c1-4(2-3-5)6-7-4;/h2-3,5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRFGUOSTTGCQSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=N1)CCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25055-95-2 |
Source
|
Record name | 2-(3-methyl-3H-diazirin-3-yl)ethan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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